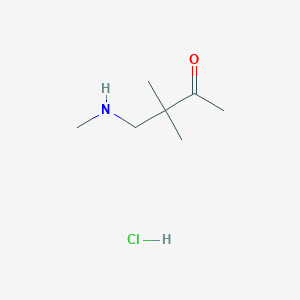
3,3-Dimethyl-4-(methylamino)butan-2-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-4-(methylamino)butan-2-one;hydrochloride is a chemical compound with the molecular formula C7H15NO·HCl It is a derivative of butanone and is characterized by the presence of a methylamino group and a hydrochloride salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-4-(methylamino)butan-2-one;hydrochloride typically involves the reaction of 3,3-dimethyl-2-butanone with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3,3-Dimethyl-2-butanone+Methylamine→3,3-Dimethyl-4-(methylamino)butan-2-one
The resulting product is then treated with hydrochloric acid to form the hydrochloride salt:
3,3-Dimethyl-4-(methylamino)butan-2-one+HCl→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethyl-4-(methylamino)butan-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-4-(methylamino)butan-2-one;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-4-(methylamino)butan-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Dimethyl-2-butanone: A structurally similar compound with different functional groups.
2-Butanone: Another ketone with a simpler structure.
Methyl tert-butyl ketone: A related compound with a tert-butyl group.
Uniqueness
3,3-Dimethyl-4-(methylamino)butan-2-one;hydrochloride is unique due to the presence of the methylamino group and the hydrochloride salt, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific research and industrial applications.
Eigenschaften
CAS-Nummer |
72189-34-5 |
|---|---|
Molekularformel |
C7H16ClNO |
Molekulargewicht |
165.66 g/mol |
IUPAC-Name |
3,3-dimethyl-4-(methylamino)butan-2-one;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-6(9)7(2,3)5-8-4;/h8H,5H2,1-4H3;1H |
InChI-Schlüssel |
SCSHUTCTCVOXBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C)(C)CNC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9,10-Anthracenedione, 1,5-bis[[1-(2-hydroxyethyl)-1H-1,2,4-triazol-3-yl]thio]-](/img/structure/B14477530.png)
![[Bis(4-aminophenyl)methyl]phosphanone](/img/structure/B14477533.png)
![Decanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester](/img/structure/B14477534.png)
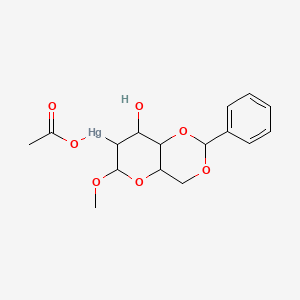
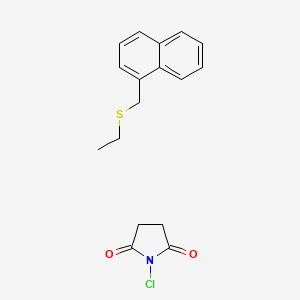

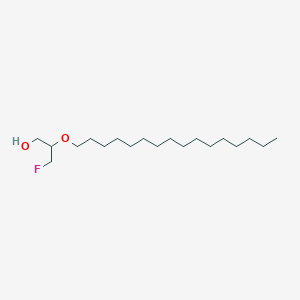

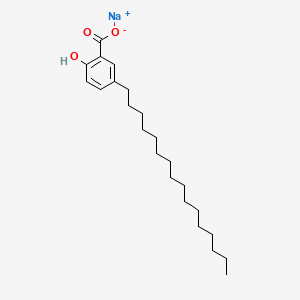
![2-(4-methylphenyl)-3H-chromeno[3,4-c]pyridine-4,5-dione](/img/structure/B14477558.png)
![{1-[(4-Chlorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B14477562.png)
![6-(Azidomethyl)benzo[pqr]tetraphene](/img/structure/B14477563.png)
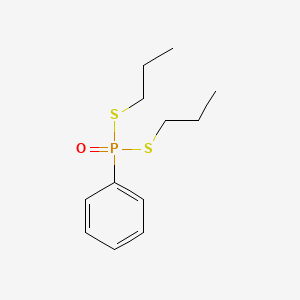
![7-Oxabicyclo[4.2.0]oct-2-en-8-one](/img/structure/B14477570.png)
